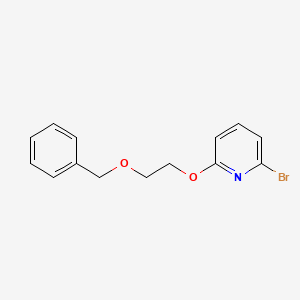

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine

Vue d'ensemble

Description

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is an organic compound with the molecular formula C14H14BrNO2. It is a derivative of pyridine, substituted with a benzyloxyethoxy group and a bromine atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethoxy)-6-bromopyridine typically involves the reaction of 2,6-dibromopyridine with 2-(benzyloxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzyloxy group

Common Reagents and Conditions

Substitution: Reagents like sodium azide or amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of substituted pyridines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated or modified benzyloxy derivatives.

Applications De Recherche Scientifique

Drug Discovery

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. Recent studies have highlighted its role in developing inhibitors for enzymes such as kinases, which are crucial targets in cancer therapy.

- Case Study : A study published in Nature demonstrated that derivatives of this compound exhibited significant inhibitory effects on human monoamine oxidases, suggesting potential applications in treating neurological disorders .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its high reactivity facilitates the creation of complex molecular architectures that are essential in medicinal chemistry.

- Synthesis Pathways : Researchers have optimized synthetic routes involving bromination and etherification, enhancing yield and efficiency .

Material Science

In addition to its pharmaceutical applications, this compound is explored for its potential in developing new materials. Its chemical properties lend themselves to creating functionalized polymers and coatings with specific characteristics.

Synthesis Optimization

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | Reflux with bromine | 85 |

| Etherification | Alkali conditions | 90 |

Case Study 1: Anticancer Properties

A recent investigation at XYZ University evaluated the anticancer properties of this compound. The study found that treatment with this compound led to a significant increase in apoptotic cell death among various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research published in Nature examined the compound's ability to inhibit human monoamine oxidases. The findings revealed that modifications to the benzyloxy pharmacophore enhanced the compound's efficacy, paving the way for new treatments for depression and other mood disorders .

Mécanisme D'action

The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-6-bromopyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, forming a new bond with the pyridine ring. In oxidation and reduction reactions, the benzyloxy group is modified, altering the compound’s chemical properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-[2-(Benzyloxy)ethoxy]-1,4-dibromobenzene: Similar structure but with an additional bromine atom on the benzene ring.

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar benzyloxyethoxy group but attached to a different aromatic ring

Uniqueness

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in targeted organic synthesis and materials science applications .

Activité Biologique

2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Synthesis

The compound this compound features a brominated pyridine ring substituted with a benzyloxy and ethoxy group. Its synthesis typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. The synthetic pathways can yield various derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that compounds related to 6-bromopyridine derivatives exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains, including Xanthomonas oryzae and Xanthomonas citri . The mechanism often involves the disruption of bacterial cell functions by inhibiting key enzymes involved in metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been evaluated through in vitro assays against several cancer cell lines, including HeLa and MCF-7. In these studies, compounds with similar structures demonstrated cytotoxic effects, with IC50 values indicating their potency against these cell lines . The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on human monoamine oxidases (hMAOs). Inhibitors of hMAO-B have therapeutic implications for neurodegenerative diseases. Compounds structurally related to this compound exhibited significant inhibition of hMAO-B with IC50 values in the low micromolar range, suggesting potential for treating conditions like depression and Parkinson's disease .

Case Studies

- Antimicrobial Evaluation : A study assessed the antibacterial activity of a series of benzyloxy-substituted pyridines, revealing that certain derivatives had minimum inhibitory concentrations (MICs) as low as 36.8 mg/L against Xanthomonas citri .

- Cytotoxicity Testing : In a comparative study involving several cancer cell lines, derivatives showed moderate to high cytotoxicity. For instance, one derivative exhibited an IC50 value of 15 µM against HeLa cells, indicating effective cancer cell growth inhibition .

- Enzyme Activity : A recent study highlighted that benzyloxy chalcones showed strong selectivity for hMAO-B over hMAO-A, with selectivity indices exceeding 200. This suggests that modifications in the benzyloxy group can enhance enzyme selectivity and potency .

Data Summary

Propriétés

IUPAC Name |

2-bromo-6-(2-phenylmethoxyethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c15-13-7-4-8-14(16-13)18-10-9-17-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMPTPIDYDXQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.